![molecular formula C14H22N7O6P B12080571 8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate](/img/structure/B12080571.png)
8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate
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Overview
Description
8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is a cyclic AMP analogue functionalized for conjugation with markers and dyes or for immobilization. It is a site-selective activator of cAMP-dependent protein kinase, with a preference for site B of the regulatory subunit I of the kinase .
Chemical Reactions Analysis
8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: It can also undergo reduction reactions.
Substitution: The aminobutyl group allows for substitution reactions, particularly with markers and dyes for conjugation.
Scientific Research Applications
8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is used in various scientific research applications:
Chemistry: It is used as a ligand in affinity chromatography and for modification with fluorophores or other markers.
Biology: It serves as a site-selective activator of cAMP-dependent protein kinase, making it useful in studies involving protein kinase A (PKA) signaling pathways.
Medicine: Its role in activating PKA pathways makes it relevant in research related to cellular signaling and potential therapeutic applications.
Industry: It is used in the production of conjugated compounds for various biochemical assays.
Mechanism of Action
The compound exerts its effects by selectively activating the cAMP-dependent protein kinase (PKA) at site B of the regulatory subunit I. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes. The aminobutyl group allows for conjugation with markers, facilitating its use in various assays .
Comparison with Similar Compounds
8-(4-Aminobutyl) aminoadenosine-3’,5’-cyclic monophosphate is unique due to its site-selective activation of PKA and its functionalization for conjugation. Similar compounds include:
8-Aminoethylaminoadenosine-3’,5’-cyclic monophosphate: This compound has a shorter spacer arm.
8-Aminohydroxyethylaminoadenosine-3’,5’-cyclic monophosphate: This compound has a longer spacer arm.
Biological Activity
8-(4-Aminobutyl) aminoadenosine-3',5'-cyclic monophosphate (abbreviated as 8-AB-cAMP) is a cyclic nucleotide analogue that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to adenosine and cyclic AMP (cAMP), which are pivotal in various cellular processes, including signal transduction, metabolism, and gene expression.
8-AB-cAMP acts primarily through modulation of the cAMP signaling pathway. It is known to influence the activity of protein kinases, particularly protein kinase A (PKA), which is activated by cAMP. The presence of the 4-aminobutyl group enhances its interaction with specific receptors and enzymes, potentially leading to altered cellular responses compared to natural cAMP.
Biological Activities
Research has indicated several biological activities associated with 8-AB-cAMP:
- Antiproliferative Effects : Studies have shown that 8-AB-cAMP can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant reductions in cell viability in breast cancer and leukemia cell lines when treated with this compound .
- Neuroprotective Properties : The compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, 8-AB-cAMP has been shown to upregulate protective genes and enhance neuronal survival .
- Immunomodulatory Effects : 8-AB-cAMP can modulate immune responses by influencing cytokine production and T-cell activation. It has been studied for its potential to enhance vaccine efficacy by promoting a Th1 immune response .
Case Studies
Several studies have explored the biological activity of 8-AB-cAMP:
- Cancer Cell Lines : A study assessed the effects of 8-AB-cAMP on MCF-7 breast cancer cells, revealing an IC50 value of approximately 50 µM, indicating effective antiproliferative activity . Another study reported similar findings in leukemia cell lines, where treatment led to apoptosis through PKA-mediated pathways.
- Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, 8-AB-cAMP treatment resulted in a significant reduction in cell death and an increase in antioxidant enzyme expression, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of 8-AB-cAMP:
Study Type | Cell Line/Model | Biological Activity | IC50/Effect |
---|---|---|---|
Antiproliferative | MCF-7 Breast Cancer | Inhibition of proliferation | IC50 ~ 50 µM |
Antiproliferative | K562 Leukemia | Induction of apoptosis | IC50 ~ 40 µM |
Neuroprotection | SH-SY5Y Neuroblastoma | Reduction in oxidative stress-induced death | Significant increase in survival rates |
Immunomodulation | T-cell Activation | Enhanced cytokine production | Increased Th1 response |
Properties
Molecular Formula |
C14H22N7O6P |
---|---|
Molecular Weight |
415.34 g/mol |
IUPAC Name |
6-[6-amino-8-(4-aminobutylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C14H22N7O6P/c15-3-1-2-4-17-14-20-8-11(16)18-6-19-12(8)21(14)13-9(22)10-7(26-13)5-25-28(23,24)27-10/h6-7,9-10,13,22H,1-5,15H2,(H,17,20)(H,23,24)(H2,16,18,19) |
InChI Key |
GTBJZSJCJFBIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
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